![molecular formula C4HF2LiN2O2S B6611293 lithium(1+) 2,2-difluoro-2-(1,2,5-thiadiazol-3-yl)acetate CAS No. 2763759-83-5](/img/structure/B6611293.png)
lithium(1+) 2,2-difluoro-2-(1,2,5-thiadiazol-3-yl)acetate
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Overview
Description
Lithium(1+) 2,2-difluoro-2-(1,2,5-thiadiazol-3-yl)acetate, also known as LiDFA, is a lithium salt of difluoroacetic acid that is used in a variety of scientific research applications. LiDFA is a white, odorless, crystalline solid that is soluble in water, alcohols, and other organic solvents. It is a stable and relatively inexpensive reagent, making it a popular choice among researchers.
Scientific Research Applications
Lithium(1+) 2,2-difluoro-2-(1,2,5-thiadiazol-3-yl)acetate is used in a variety of scientific research applications, including organic synthesis, catalysis, and electrochemistry. It is also used in the synthesis of organometallic compounds and as a catalyst for the synthesis of heterocyclic compounds. Additionally, it is used as a reagent for the preparation of fluorinated compounds, including fluorinated alcohols and amines.
Mechanism of Action
Lithium(1+) 2,2-difluoro-2-(1,2,5-thiadiazol-3-yl)acetate acts as a Lewis acid, which facilitates the formation of covalent bonds between molecules. It is also a powerful nucleophile, which allows it to act as a catalyst in the formation of new molecules. Additionally, lithium(1+) 2,2-difluoro-2-(1,2,5-thiadiazol-3-yl)acetate can act as a reducing agent, allowing it to reduce the oxidation state of molecules.
Biochemical and Physiological Effects
lithium(1+) 2,2-difluoro-2-(1,2,5-thiadiazol-3-yl)acetate is used in a variety of biochemical and physiological studies, including studies of enzyme kinetics, protein folding, and cell metabolism. It is also used in studies of the effects of drugs on the body, as well as in studies of the effects of environmental pollutants on the human body.
Advantages and Limitations for Lab Experiments
The main advantage of lithium(1+) 2,2-difluoro-2-(1,2,5-thiadiazol-3-yl)acetate is its relative stability and low cost. Additionally, it is non-toxic, making it safe to use in experiments. However, lithium(1+) 2,2-difluoro-2-(1,2,5-thiadiazol-3-yl)acetate is not very soluble in water, which can limit its use in certain experiments. Additionally, it is not very reactive, so it is not suitable for reactions that require a high degree of reactivity.
Future Directions
Future research on lithium(1+) 2,2-difluoro-2-(1,2,5-thiadiazol-3-yl)acetate could focus on its use in the synthesis of novel compounds, such as fluorinated alcohols and amines. Additionally, further research could be conducted on its use as a catalyst for the synthesis of heterocyclic compounds. Additionally, studies could be conducted to further explore its biochemical and physiological effects. Finally, further research could be conducted to explore its potential applications in the fields of drug discovery and environmental pollution.
Synthesis Methods
Lithium(1+) 2,2-difluoro-2-(1,2,5-thiadiazol-3-yl)acetate can be synthesized in a two-step process. First, lithium dihydrogen difluoroacetate is reacted with a thiadiazole in an aqueous solution of sodium hydroxide to form lithium(1+) 2,2-difluoro-2-(1,2,5-thiadiazol-3-yl)acetate. The reaction is typically conducted at room temperature. The second step involves crystallization of the product from a solution of ethanol and water.
properties
IUPAC Name |
lithium;2,2-difluoro-2-(1,2,5-thiadiazol-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F2N2O2S.Li/c5-4(6,3(9)10)2-1-7-11-8-2;/h1H,(H,9,10);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZRDDMSORQXTN-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=NSN=C1C(C(=O)[O-])(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HF2LiN2O2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.1 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium(1+) 2,2-difluoro-2-(1,2,5-thiadiazol-3-yl)acetate |
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